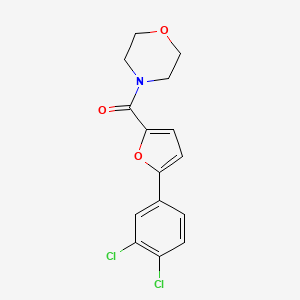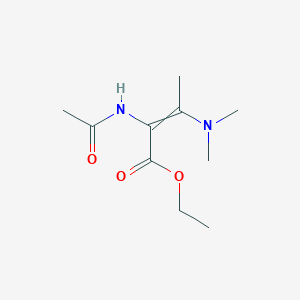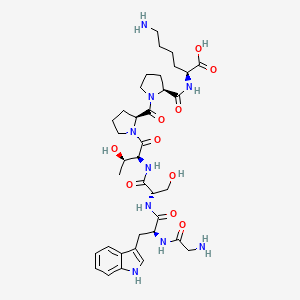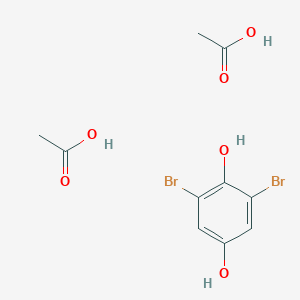methanone CAS No. 827017-13-0](/img/structure/B14224975.png)
[4-(2,6-Dichlorophenyl)piperidin-1-yl](1H-indol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone is a complex organic compound that features a piperidine ring bonded to a dichlorophenyl group and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the dichlorophenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the indole moiety to the piperidine ring via a condensation reaction under controlled conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
科学研究应用
Chemistry
In chemistry, 4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
Medically, 4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields like polymer science and nanotechnology.
作用机制
The mechanism of action of 4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone: Similar structure but with a different position of the indole moiety.
4-(2,6-Dichlorophenyl)piperidin-1-ylethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of 4-(2,6-Dichlorophenyl)piperidin-1-ylmethanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
827017-13-0 |
|---|---|
分子式 |
C20H18Cl2N2O |
分子量 |
373.3 g/mol |
IUPAC 名称 |
[4-(2,6-dichlorophenyl)piperidin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C20H18Cl2N2O/c21-15-5-3-6-16(22)19(15)13-8-10-24(11-9-13)20(25)18-12-14-4-1-2-7-17(14)23-18/h1-7,12-13,23H,8-11H2 |
InChI 键 |
YFDLQJCFNHAPRV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)C(=O)C3=CC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


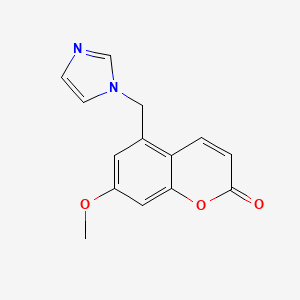
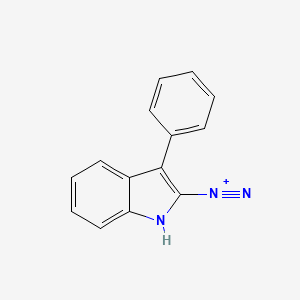
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)
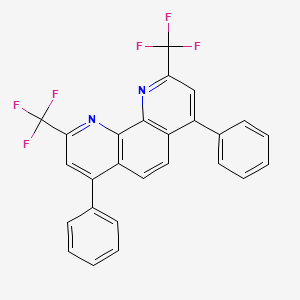

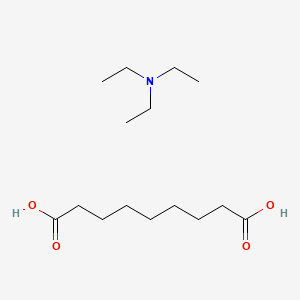
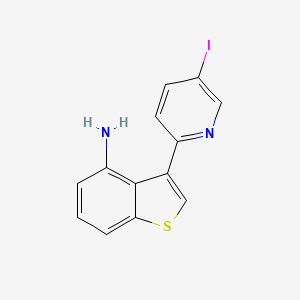
![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
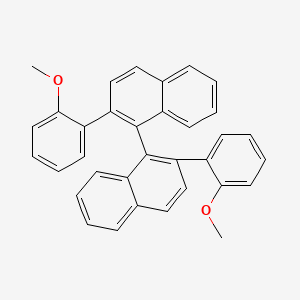
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)
